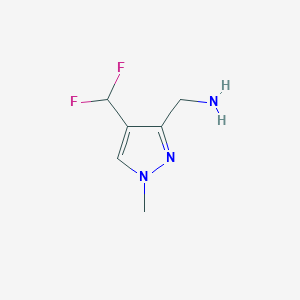

(1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine

Description

Properties

IUPAC Name |

[4-(difluoromethyl)-1-methylpyrazol-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3/c1-11-3-4(6(7)8)5(2-9)10-11/h3,6H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMAZUMCWARELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CN)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801270-15-4 | |

| Record name | [4-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of (1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine is the mitochondrial respiratory chain enzyme complex II , also known as succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.

Mode of Action

This compound acts by inhibiting the activity of succinate dehydrogenase (SDH) . This inhibition disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species. These changes can lead to cell death, particularly in organisms that are sensitive to disruptions in energy production and oxidative stress.

Biochemical Pathways

The inhibition of SDH by this compound affects several biochemical pathways. Most notably, it disrupts the citric acid cycle and the electron transport chain , both of which are involved in energy production. The compound may also inhibit the synthesis of fatty acids, which are necessary for the growth of certain organisms.

Biological Activity

(1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine is an organic compound belonging to the pyrazole class, characterized by its unique difluoromethyl and methylamine substituents. This compound has gained attention for its potential applications in medicinal chemistry, particularly as a building block for pharmaceuticals. Its molecular formula is CHFN, with a molecular weight of approximately 189.21 g/mol. The presence of fluorine atoms significantly influences its chemical properties and biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes in metabolic pathways. The difluoromethyl group enhances lipophilicity, which can affect the compound's absorption and distribution in biological systems. However, specific mechanisms of action remain underexplored, necessitating further research to elucidate its interactions at the molecular level.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves several key steps, including the formation of the pyrazole ring and subsequent introduction of difluoromethyl and methylamine groups. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole core can significantly affect biological potency and selectivity against various targets.

Table 1: Summary of Synthesis Steps

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Formation of Pyrazole Ring | Heating with hydrazine |

| 2 | Introduction of Difluoromethyl Group | Use of fluorinating agents |

| 3 | Addition of Methylamine | Reaction with methylamine derivative |

Biological Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance, a series of novel pyrazole derivatives demonstrated moderate to excellent activities against various phytopathogenic fungi. One notable compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited higher antifungal activity than the commercial fungicide boscalid .

Table 2: Antifungal Activity Data

| Compound | Target Fungi | EC (µg/mL) |

|---|---|---|

| 9m | C. orbiculare | 5.50 |

| R. solani | 14.40 | |

| P. infestans | 75.54 | |

| F. moniliforme | 79.42 | |

| B. berengeriana | 28.29 |

Case Studies

A study focusing on the antifungal activity of pyrazole derivatives revealed that the carbonyl oxygen atom in certain compounds could form hydrogen bonds with specific amino acids in target enzymes, enhancing their inhibitory effects . The use of molecular docking techniques provided insights into binding affinities and potential interactions with active sites on target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Pyrazole Derivatives

Pyrazole derivatives are highly tunable, with substituents critically influencing physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Fluorinated Groups : The difluoromethyl (-CF$2$H) group in the target compound offers a balance between lipophilicity and metabolic resistance compared to trifluoromethyl (-CF$3$) or chlorine substituents, which may increase toxicity or polarity .

- Amine Functionality : Methylamine in the target compound provides a primary amine for protonation, enhancing solubility in acidic environments, unlike sulfonamide or pyrimidine derivatives, which rely on alternative solubilizing groups .

Challenges:

- Difluoromethylation often requires specialized reagents (e.g., ClCF$_2$H), increasing synthesis complexity compared to non-fluorinated analogs .

- Steric hindrance from bulky substituents (e.g., phenoxy groups) can reduce reaction yields .

Physicochemical Properties:

- logP : The target compound’s logP (~1.8) is lower than chlorinated analogs (logP ~2.5–3.0), suggesting better aqueous solubility .

- Thermal Stability : Difluoromethyl groups improve thermal stability compared to hydroxyl or methyl substituents, as seen in differential scanning calorimetry (DSC) studies .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (1-Methyl-4-difluoromethyl-1H-pyrazole-3-yl)methylamine?

A multi-step approach is typically employed, starting with condensation reactions to form the pyrazole core. For example, describes refluxing intermediates with ethanol and morpholine to introduce amine functionalities, followed by crystallization for purification. Key steps include:

- Intermediate handling : Use of protective groups (e.g., trimethylsilyl ethers) to stabilize reactive sites during synthesis .

- Optimization : Adjusting reaction time and solvent polarity to improve yields, as demonstrated in pyrazole-pyrrolidine derivative synthesis (82% yield achieved via controlled reflux conditions) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Analytical methods include:

- NMR spectroscopy : H and C NMR (e.g., DMSO- solvent, 400 MHz) to confirm substituent positions and methyl/difluoromethyl groups .

- LCMS/HPLC : Purity validation (>98% via HPLC) and mass spectrometry (e.g., ESIMS m/z analysis) to verify molecular weight .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentage matching for empirical formula confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use P95 respirators for particulate exposure and OV/AG/P99 respirators for vapor protection .

- Toxicity mitigation : Classified under acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Implement fume hoods and avoid drainage contamination .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

- Substituent tuning : Introducing electron-withdrawing groups (e.g., fluorine) to pyrazole rings improves metabolic stability, as seen in fluoro-analogs of related pyrazole-carboxamides .

- Hybridization : Combining pyrazole with morpholine or piperidine moieties (e.g., via Mannich reactions) enhances bioavailability, as demonstrated in antimicrobial studies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Standardized assays : Use uniform protocols (e.g., MIC testing for antimicrobial activity) to minimize variability .

- Structure-activity relationship (SAR) analysis : Compare substituent effects systematically. For instance, 1,5-disubstituted pyrazoles show divergent activities depending on aryl group electronegativity .

Q. What methodological considerations are critical for evaluating environmental persistence?

Q. How can computational tools aid in optimizing synthetic routes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.